Ac-YVAD-AOM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

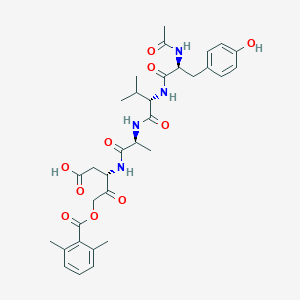

Structure

2D Structure

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOACDHZQOPEFKK-NFJAKAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-YVAD-AOM: A Technical Guide to its Mechanism of Action as a Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-aoxymethylketone) is a synthetic tetrapeptide that acts as a potent, selective, and irreversible inhibitor of caspase-1. Its mechanism is rooted in mimicking the natural cleavage site of pro-interleukin-1β (pro-IL-1β), allowing it to bind covalently to the active site of caspase-1 and neutralize its enzymatic function. This inhibitory action is critical in the study of inflammatory pathways, as caspase-1 is the central effector enzyme of the inflammasome, a multiprotein complex that drives the maturation of key pro-inflammatory cytokines and initiates a lytic form of cell death known as pyroptosis. This guide provides an in-depth examination of the molecular mechanism of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its application, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Irreversible Caspase-1 Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in innate immunity.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for activation.[1][3] This activation occurs within a large cytosolic protein complex called the inflammasome.[1][3][4]

The activation of the inflammasome is a two-step process:

-

Priming: Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) trigger a primary signal (e.g., via Toll-like receptors), leading to the transcriptional upregulation of inflammasome components like NLRP3 and substrates such as pro-IL-1β.[2]

-

Activation: A secondary stimulus (e.g., ATP, pore-forming toxins, crystalline structures) triggers the assembly of the inflammasome sensor (e.g., NLRP3), the adaptor protein ASC, and pro-caspase-1.[2][5] This proximity induces the autocatalytic cleavage and activation of pro-caspase-1 into its active p20 and p10 subunits.[1][3][4]

Once active, caspase-1 has three primary downstream effects:

-

Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.[1][3][6]

-

Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other cellular contents.[1][2]

-

Other Substrate Cleavage: Caspase-1 can also cleave other proteins, including pro-caspase-7, and is involved in unconventional protein secretion.[3]

This compound functions as a highly specific and irreversible inhibitor of this process.[2][7] The peptide sequence 'YVAD' is based on the caspase-1 cleavage site in pro-IL-1β.[2] The aoxymethylketone (AOM) group is a reactive moiety that forms a covalent thioether bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. By blocking caspase-1, this compound effectively prevents the maturation and release of IL-1β and IL-18 and inhibits GSDMD-mediated pyroptosis, thereby exerting potent anti-inflammatory effects.[2][7][8]

Quantitative Inhibitory Data

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not consistently reported across a wide range of public literature, related compounds provide insight into the potency of such targeted inhibitors. For instance, the similar chloromethyl ketone (cmk) variant, Ac-YVAD-cmk, has been shown to be a potent inhibitor.

| Inhibitor | Target Caspase | Reported IC50 | Notes |

| Ac-FLTD-CMK | Caspase-1 | 3.36 µM | For comparison; also inhibits Caspase-4 and -5.[9] |

| Ac-LESD-CMK | Caspase-1 | 5.67 µM | For comparison; also inhibits Caspase-4, -5, and -8.[9] |

| Ac-YVAD-cmk | Caspase-1 | Not specified | Described as a potent and selective inhibitor.[2][10] |

| This compound | Caspase-1 | Not specified | Described as a selective and potent inhibitor.[11] |

Note: IC50 values can vary significantly based on the assay conditions, substrate concentration, and enzyme source.

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the point of intervention by this compound.

Caption: NLRP3 inflammasome pathway and this compound inhibition point.

Key Experimental Protocols

The efficacy of this compound is typically validated through a series of in vitro and in vivo experiments.

In Vitro Inflammasome Inhibition Assay in THP-1 Macrophages

This protocol assesses the ability of this compound to block IL-1β secretion from inflammasome-activated human monocytic cells.

Methodology:

-

Cell Culture and Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming (Signal 1): Replace the medium with fresh RPMI. Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or a vehicle control (DMSO) for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare IL-1β levels in this compound-treated groups to the vehicle control. A significant reduction indicates successful caspase-1 inhibition.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

This protocol evaluates the therapeutic potential of this compound in a clinically relevant model of polymicrobial sepsis.[8]

Methodology:

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mice using isoflurane.

-

Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a 21-gauge needle to induce sepsis (CLP group). For the sham group, the cecum is exposed but not ligated or punctured.

-

Inhibitor Administration: In the treatment group, administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose either before or immediately after the CLP surgery.[8] The control CLP group receives a vehicle injection.

-

Post-Operative Care: Suture the abdominal incision and provide fluid resuscitation (e.g., 1 mL sterile saline subcutaneously).[8] Monitor the animals for signs of distress and survival over a period of 24-72 hours.

-

Sample Collection: At a specified endpoint (e.g., 24 hours), collect blood via cardiac puncture and harvest organs (e.g., kidney, lung, liver).

-

Endpoint Analysis:

-

Cytokine Levels: Measure serum levels of IL-1β, IL-18, TNF-α, and IL-6 using ELISA.[8]

-

Organ Damage: Assess kidney injury by measuring serum creatinine and blood urea nitrogen (BUN).[8] Perform histological analysis (H&E staining) on organ tissues to evaluate tissue damage and inflammatory cell infiltration.

-

Survival: Record mortality rates across all groups over the observation period.

-

-

Data Analysis: Compare the measured parameters between the sham, CLP-vehicle, and CLP-Ac-YVAD-AOM groups to determine if the inhibitor provides a protective effect.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vitro inflammasome inhibition assay described above.

Caption: Workflow for in vitro testing of this compound.

Conclusion

This compound is an indispensable research tool for dissecting the complexities of inflammasome biology and innate immune responses. Its mechanism as a selective, irreversible inhibitor of caspase-1 allows for precise modulation of the inflammatory cascade, blocking the production of IL-1β and IL-18 and preventing pyroptotic cell death. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations into inflammatory diseases, host-pathogen interactions, and the development of novel anti-inflammatory therapeutics.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Caspase | TargetMol [targetmol.com]

An In-depth Technical Guide on Ac-YVAD-AOM and its Effect on IL-1β and IL-18 Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines central to the innate immune response. Their maturation and secretion are tightly regulated by the cysteine protease Caspase-1. Dysregulation of this pathway is implicated in a host of inflammatory diseases. Ac-YVAD-AOM is a selective, irreversible peptide inhibitor of Caspase-1 that serves as a critical tool for studying the inflammasome signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, its profound effects on IL-1β and IL-18 processing, and detailed experimental protocols for its application in research settings.

The Role of Caspase-1 in Cytokine Processing

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key mediator of inflammation.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1.[3][4] Upon cellular exposure to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), multi-protein complexes called inflammasomes are assembled.[4][5][6] These platforms, often comprising a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1, facilitate the proximity-induced auto-activation of pro-caspase-1.[5][7]

Once activated, Caspase-1 performs several critical functions:

-

Cytokine Maturation: It proteolytically cleaves the inactive precursor proteins, pro-IL-1β and pro-IL-18, into their biologically active, mature forms (IL-1β and IL-18).[1][4][8]

-

Pyroptosis Induction: Caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane.[1][9] These pores facilitate the unconventional secretion of mature IL-1β and IL-18 and can lead to a pro-inflammatory form of programmed cell death known as pyroptosis.[1][9][10]

This compound: Mechanism of Action

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-acyloxymethylketone) is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of Caspase-1.[9]

-

Specificity: The peptide sequence "YVAD" is based on the Caspase-1 cleavage site in pro-IL-1β, conferring high selectivity for Caspase-1.[9]

-

Irreversible Inhibition: The a(acyloxymethyl)ketone (AOM) moiety forms a covalent thioether linkage with the catalytic cysteine residue in the active site of Caspase-1. This covalent modification permanently inactivates the enzyme.

By irreversibly binding to and inactivating Caspase-1, this compound effectively blocks all downstream events, most notably the proteolytic processing of pro-IL-1β and pro-IL-18. This prevents their maturation and subsequent secretion, thereby potently suppressing the inflammatory response.

Visualization of the Inhibitory Pathway

The following diagrams illustrate the canonical NLRP3 inflammasome pathway and the precise point of intervention by this compound, as well as a typical experimental workflow.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase‐1 as a multifunctional inflammatory mediator: noncytokine maturation roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-YVAD-AOM and its Analogs in Inflammasome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of Ac-YVAD-AOM and its closely related, more extensively documented analogs, Ac-YVAD-CMK and Ac-YVAD-CHO, in the field of inflammasome research. These tetrapeptide inhibitors are indispensable tools for elucidating the intricate signaling pathways of the inflammasome and for the development of novel therapeutics targeting inflammation-driven diseases. While the term "this compound" is used in the topic, it is likely a conflation of the caspase-1 inhibitor Ac-YVAD with Azoxymethane (AOM), a chemical inducing agent for colitis-associated cancer models. This guide will focus on the function of the Ac-YVAD peptide as a caspase-1 inhibitor.

Core Function: Selective and Potent Inhibition of Caspase-1

This compound and its analogs are synthetic peptides designed to mimic the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. This design allows them to act as potent and selective inhibitors of caspase-1, a critical cysteine protease in the innate immune system.[1][2] The primary mechanism of action involves the irreversible binding of the inhibitor to the active site of caspase-1, thereby preventing the processing and maturation of its key substrates.[3]

By inhibiting caspase-1, these compounds effectively block two major downstream events of inflammasome activation:

-

Cytokine Maturation: They prevent the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18.[4][5]

-

Pyroptosis: They inhibit the cleavage of Gasdermin D (GSDMD), a pore-forming protein that executes a lytic, pro-inflammatory form of cell death known as pyroptosis.[2]

This targeted inhibition makes Ac-YVAD and its derivatives powerful tools for studying the physiological and pathological roles of the inflammasome in various diseases, including autoinflammatory syndromes, neurodegenerative disorders, and cancer.

Quantitative Data on Ac-YVAD Analogs

The following tables summarize key quantitative data for the widely used caspase-1 inhibitors, Ac-YVAD-CHO and Ac-YVAD-CMK. This data is essential for experimental design and interpretation.

| Inhibitor | Target | Ki Value (nM) | IC50 Value | Reference |

| Ac-YVAD-CHO | Human Caspase-1 | 0.76 | 0.7 µM (for IL-1β) | [6] |

| Mouse Caspase-1 | 3.0 | 2.5 µM (for IL-1β) | [6] | |

| Ac-YVAD-CMK | Caspase-1 | 0.8 | Not specified | [7] |

| Caspase-4 | 362 | Not specified | [7] | |

| Caspase-5 | 163 | Not specified | [7] |

| Application | Inhibitor | Concentration/Dose | Organism/Cell Type | Effect | Reference |

| In Vitro | Ac-YVAD-CMK | 20-80 µM | Mouse Microglia | Decreased mRNA levels of IL-1β/IL-18 | [8] |

| Ac-YVAD-CMK | 40 µM | Mouse Microglia | Reduced protein levels of caspase-1 (p20) and mature IL-1β/IL-18 | [8] | |

| Ac-YVAD-CHO | 5 µM | THP-1 cell homogenates | Inhibited activation of caspase-1 and IL-1β | [9] | |

| In Vivo | Ac-YVAD-CMK | 300 ng/rat (i.c.v.) | Rat | Reduced infarct volume and levels of IL-1β and TNF-α in a cerebral ischemia model | [7] |

| Ac-YVAD-CMK | 50-200 ng/mouse (i.c.v.) | Mouse | Reduced brain edema and mature IL-1β levels in an intracerebral hemorrhage model | [10] | |

| Ac-YVAD-CHO | 10 and 50 mg/kg (i.p.) | Mouse | Suppressed IL-1β levels in blood | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the inflammasome pathway and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by Ac-YVAD analogs.

Caption: A typical experimental workflow for evaluating the inhibitory effect of Ac-YVAD on inflammasome activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in inflammasome research, adapted from multiple sources.

Caspase-1 Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Caspase-1 substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin) at 1 mM in DMSO.[11][12]

-

Fluorometer with excitation at 400 nm and emission at 505 nm.[11]

-

96-well black microplate.

Procedure:

-

Cell Lysis:

-

Culture and treat cells as per the experimental design.

-

Harvest 1-5 x 10^6 cells and wash with cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at top speed for 5 minutes at 4°C to pellet debris.

-

Collect the supernatant (cell lysate) and determine protein concentration (e.g., BCA assay).

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µL of cell lysate (adjust volume to have equal protein amounts, e.g., 100-200 µg).

-

Add 50 µL of 2X Reaction Buffer to each well.[11]

-

Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well for a final concentration of 50 µM.[11]

-

Include a negative control (no lysate) and a positive control (e.g., lysate from cells known to have high caspase-1 activity).

-

-

Measurement:

IL-1β Measurement by ELISA

This protocol quantifies the amount of secreted mature IL-1β in cell culture supernatants.

Materials:

-

Human or Mouse IL-1β ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems).[13][14]

-

Cell culture supernatants from treated and control cells.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Preparation:

-

Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Centrifuge cell culture supernatants to remove any cellular debris.

-

-

Assay:

-

Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate in duplicate.[14]

-

Add 50 µL of the Biotinylated Antibody Reagent to each well.[14]

-

Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 2-3 hours).

-

Wash the plate multiple times with the provided Wash Buffer.

-

Add 100 µL of Streptavidin-HRP Solution to each well and incubate for 30 minutes at room temperature.[14]

-

Wash the plate again.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 30 minutes.[14]

-

Add 100 µL of Stop Solution to each well.

-

-

Measurement:

-

Read the absorbance at 450 nm (with a reference wavelength of 550 nm if possible) within 30 minutes of adding the Stop Solution.[14]

-

Generate a standard curve and calculate the concentration of IL-1β in the samples.

-

Pyroptosis Assessment by LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the supernatant as an indicator of cell lysis during pyroptosis.[15][16]

Materials:

-

LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical).

-

Cell culture supernatants from treated and control cells.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Sample Preparation:

-

Culture and treat cells in a 96-well plate.

-

Prepare a "maximum LDH release" control by adding lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the experiment.

-

Prepare a "no cell" background control with media only.

-

-

Assay Reaction:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[17]

-

Prepare the LDH reaction mixture according to the kit's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of Stop Solution to each well.

-

-

Measurement:

-

Read the absorbance at 490 nm within 1 hour.[17]

-

Calculate the percentage of cytotoxicity (LDH release) using the following formula:

-

% Cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]

-

-

Western Blot for Inflammasome Components

This protocol outlines the detection of key inflammasome proteins like NLRP3, cleaved caspase-1 (p20 subunit), and cleaved GSDMD.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-NLRP3, anti-caspase-1 (for p20 subunit), anti-GSDMD (for N-terminal fragment).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels (8% for NLRP3, 12-15% for caspase-1 and GSDMD).[18]

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Lyse cells in RIPA buffer on ice.

-

Determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like NLRP3 (>100 kDa), consider adding 0.1% SDS to the transfer buffer and reducing the methanol concentration to 10% or less.[18]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion

This compound and its well-characterized analogs, Ac-YVAD-CMK and Ac-YVAD-CHO, are fundamental tools in the study of inflammasome-mediated inflammation. Their ability to selectively and potently inhibit caspase-1 allows researchers to dissect the molecular mechanisms of cytokine maturation and pyroptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to investigate the inflammasome and its role in health and disease. Through the rigorous application of these inhibitors and techniques, the field will continue to advance towards the development of targeted therapies for a wide range of inflammatory disorders.

References

- 1. Ac-YVAD-AMC | C33H39N5O10 | CID 4337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]

- 4. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. Ac-YVAD-AFC | C33H36F3N5O10 | CID 16760708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3.6. Supernatant Analysis for Cell Death Through Pyroptosis: LDH Release Assay Kit [bio-protocol.org]

- 18. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to Ac-YVAD-AOM's Role in Studying Inflammatory Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Inflammatory Cell Death

Programmed cell death is a fundamental process crucial for tissue homeostasis and host defense.[1] While apoptosis is typically considered immunologically silent, other forms of programmed cell death, such as pyroptosis, are inherently inflammatory.[2] Pyroptosis is characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[2][3] This form of cell death is a critical component of the innate immune response to infection and cellular stress but is also implicated in the pathogenesis of numerous inflammatory diseases, making it a key area of study for therapeutic intervention.[1][4]

This guide focuses on the utility of N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide (Ac-YVAD-AOM) and its closely related analogs (e.g., Ac-YVAD-cmk, Ac-YVAD-CHO) as indispensable tools for dissecting the mechanisms of inflammatory cell death, particularly pyroptosis.

The Central Role of Caspase-1 in Pyroptosis

The execution of pyroptosis is predominantly mediated by inflammatory caspases, with Caspase-1 being the most extensively studied.[2] The activation of Caspase-1 is tightly regulated by large, multi-protein complexes known as inflammasomes.

2.1 The Canonical Inflammasome Pathway The canonical pyroptosis pathway is initiated by various pathogen-associated molecular patterns (PAMPs) or DAMPs, which are sensed by intracellular receptors like NLRP3 (NOD-like receptor pyrin domain-containing protein 3).[1][3][5] This sensing event, often primed by a first signal (e.g., via Toll-like receptors), triggers the assembly of the inflammasome complex. This complex typically consists of the sensor (NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5][6] Within the inflammasome, pro-caspase-1 undergoes auto-cleavage to become its active form, Caspase-1.[5][7]

Activated Caspase-1 has two primary substrates:

-

Pro-inflammatory Cytokines: It cleaves the precursor forms of Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2]

-

Gasdermin D (GSDMD): It cleaves GSDMD, releasing an N-terminal fragment (GSDMD-N).[1][5] This GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming pores that disrupt cellular osmotic potential, leading to cell lysis and the release of mature cytokines.[1][8]

Caption: Canonical NLRP3 inflammasome pathway leading to pyroptosis and the inhibitory action of this compound.

This compound: A Specific Inhibitor of Caspase-1

This compound and its analogs are synthetic, cell-permeable tetrapeptide inhibitors that are potent, selective, and irreversible blockers of Caspase-1 activity.[8][9][10] The peptide sequence (YVAD - Tyr-Val-Ala-Asp) is based on the cleavage site in pro-IL-1β, allowing it to act as a highly specific substrate mimic.[8] The chloromethylketone (cmk), acyloxymethyl ketone (AOM), or aldehyde (CHO) reactive group covalently binds to the active site of Caspase-1, leading to its irreversible inhibition.[8]

3.1 Potency and Selectivity This class of inhibitors demonstrates high selectivity for Caspase-1 over other caspases, particularly the apoptotic caspases (-3, -6, -7, -8, -9).[11] This specificity is critical for distinguishing the effects of pyroptosis from apoptosis in experimental systems. While they can weakly inhibit other inflammatory caspases like human Caspase-4 and -5, their primary utility lies in targeting Caspase-1.[8]

| Inhibitor | Target | Inhibition Constant (Ki) | Selectivity Profile |

| Ac-YVAD-CHO | Caspase-1 | 0.76 nM[11] | Selective over Caspase-4, -5, -8, -9, -10 (Ki = 163-970 nM) and highly selective over Caspase-2, -3, -6, -7 (Ki > 10,000 nM).[11] |

| Ac-YVAD-cmk | Caspase-1 | Not specified, but potent | Selective inhibitor of Caspase-1 (IL-1β converting enzyme).[10][12][13] |

| This compound | Caspase-1 | Not specified, but potent | Selective and potent Caspase-1 inhibitor.[14] |

Table 1: Potency and Selectivity of Ac-YVAD-based Caspase-1 Inhibitors. Data for the CHO variant is provided as a representative example of the class's high potency.

Applications in Inflammatory Cell Death Research

This compound and its analogs are widely used to confirm the role of Caspase-1 in various experimental models, both in vitro and in vivo.

4.1 In Vitro Studies In cell culture models, Ac-YVAD inhibitors are used to pretreat cells before inducing pyroptosis. A typical experiment involves priming cells (e.g., macrophages) with LPS to upregulate pro-IL-1β and NLRP3, followed by a second stimulus (e.g., ATP or nigericin) to activate the inflammasome.[15] The addition of Ac-YVAD-cmk effectively blocks Caspase-1 activation, GSDMD cleavage, and the subsequent release of LDH and mature IL-1β.[16]

4.2 In Vivo Studies In animal models of inflammatory diseases, these inhibitors have demonstrated significant therapeutic potential. Administration of Ac-YVAD-cmk has been shown to be protective in models of sepsis, acute lung injury, cerebral ischemia, and intracerebral hemorrhage by reducing inflammatory cytokine levels and inhibiting pyroptotic cell death.[16][17][18][19]

| Study Model | Inhibitor Used | Dosage / Concentration | Key Findings | Reference |

| Rat Endotoxemia | Ac-YVAD-CHO | 5 mg (total inhaled dose) | Reduced plasma IL-1β by 58% and IL-18 by 51%. | [20] |

| Mouse Acute Lung Injury | Ac-YVAD-cmk | Not specified | Prevented alveolar macrophage pyroptosis and reduced lung injury. | [16] |

| Mouse Acute Gastric Injury | Ac-YVAD-cmk | Not specified | Protected against injury by silencing NLRP3 inflammasome activities and reducing apoptosis. | [21][22] |

| Rat Cerebral Ischemia | Ac-YVAD-cmk | 300 ng/rat (i.c.v.) | Reduced infarct volume, Caspase-1 activity, and levels of IL-1β and TNF-α at 24 hr. | [17] |

| Mouse Intracerebral Hemorrhage | Ac-YVAD-cmk | Not specified | Reduced Caspase-1 activation and IL-1β production, inhibited pyroptosis, and improved neurological function. | [19] |

| Sepsis-induced Acute Kidney Injury | Ac-YVAD-cmk | Not specified | Decreased expression of NLRP1, Caspase-1, IL-1β, and IL-18 in renal tissue; inhibited pyroptosis. | [18] |

| Activated Microglia (in vitro) | Ac-YVAD-cmk | 40 µM or 80 µM | Reduced the expression of IL-1β and IL-18. | [10][12] |

Table 2: Summary of Quantitative and Qualitative Data from Preclinical Studies Using Ac-YVAD-based Inhibitors.

Experimental Protocols

The following are generalized protocols for studying Caspase-1-mediated pyroptosis and its inhibition by this compound.

Caption: A typical experimental workflow for studying pyroptosis and its inhibition in vitro.

5.1 Protocol 1: In Vitro Induction and Inhibition of Pyroptosis This protocol outlines the steps to induce pyroptosis in macrophages and test the efficacy of this compound.

-

Cell Plating: Plate murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells in appropriate culture plates and allow them to adhere.

-

Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (typically 10-50 µM) or vehicle control (DMSO) for 1 hour.

-

Priming (Signal 1): Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Induce inflammasome activation by adding a second stimulus such as ATP (5 mM) or Nigericin (10-20 µM) for 30-60 minutes.

-

Sample Collection: Carefully collect the cell culture supernatant for cytokine and LDH analysis. Lyse the remaining cells in an appropriate buffer for Western blot analysis.

5.2 Protocol 2: Measurement of Pyroptosis Markers Following sample collection, several assays are performed to quantify the extent of pyroptosis.

-

Lactate Dehydrogenase (LDH) Assay:

-

Principle: LDH is a cytosolic enzyme released upon loss of plasma membrane integrity. Its activity in the supernatant is a quantitative measure of cell lysis.[15]

-

Method: Use a commercial colorimetric LDH cytotoxicity assay kit according to the manufacturer's instructions. Measure absorbance and calculate the percentage of LDH release relative to a maximum lysis control.

-

-

ELISA for IL-1β/IL-18:

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of mature, secreted IL-1β or IL-18 in the culture supernatant.[15][23]

-

Method: Use commercial ELISA kits for mouse or human IL-1β/IL-18. It is crucial to measure the secreted fraction in the supernatant, as this reflects Caspase-1 processing and release.[15]

-

-

Western Blot Analysis:

-

Principle: Western blotting is used to detect the cleavage of key proteins involved in the pathway.[23]

-

Method: Separate proteins from cell lysates and/or concentrated supernatants by SDS-PAGE. Transfer to a membrane and probe with specific antibodies to detect:

-

Conclusion and Future Directions

This compound and its analogs are powerful and specific pharmacological tools that have been instrumental in defining the central role of Caspase-1 in pyroptosis. By providing a means to selectively block this key enzyme, researchers can confirm the involvement of the canonical inflammasome pathway in various physiological and pathological contexts. The consistent anti-inflammatory and cytoprotective effects observed in numerous preclinical models highlight the therapeutic potential of targeting Caspase-1.[18][19][21] Future work will likely focus on developing next-generation Caspase-1 inhibitors with improved pharmacokinetic properties for clinical applications in treating inflammatory disorders.

References

- 1. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. invivogen.com [invivogen.com]

- 9. mdpi.com [mdpi.com]

- 10. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound | Caspase | TargetMol [targetmol.com]

- 15. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. blog.abclonal.com [blog.abclonal.com]

Ac-YVAD-AOM: A Technical Guide to its Impact on Gasdermin D Cleavage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-YVAD-AOM is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cell death pathway known as pyroptosis. By targeting caspase-1, this compound effectively blocks the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis. This inhibition prevents the formation of pores in the cell membrane, thereby suppressing the release of pro-inflammatory cytokines and subsequent cell lysis. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibition of Caspase-1 Activity by Ac-YVAD-cmk

While direct quantitative data on the inhibition of Gasdermin D cleavage by this compound is limited in publicly available literature, the inhibitory effect on its direct upstream activator, caspase-1, is well-documented. The following table summarizes the quantitative inhibition of caspase-1 activity by the closely related and widely used inhibitor, Ac-YVAD-cmk. This serves as a strong proxy for its effect on GSDMD cleavage.

| Inhibitor | Target | Cell/System Type | Concentration | % Inhibition of Activity | Reference |

| Ac-YVAD-cmk | Caspase-1 like activity | Rat brain homogenates | 500 nM | 91% | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: Canonical inflammasome pathway leading to Gasdermin D cleavage and its inhibition by this compound.

Figure 2: A typical experimental workflow to assess the impact of this compound on Gasdermin D cleavage.

Experimental Protocols

Western Blot for Gasdermin D Cleavage

Objective: To qualitatively and quantitatively assess the inhibition of GSDMD cleavage by this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate appropriate immune cells (e.g., bone marrow-derived macrophages [BMDMs] or THP-1 monocytes) at a suitable density.

-

For canonical inflammasome activation, prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours).

-

Pre-incubate the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with an inflammasome activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a specified time (e.g., 1-2 hours).

-

-

Lysate Preparation:

-

Collect cell culture supernatants and lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. The antibody should be able to detect both full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (GSDMD-NT, ~31 kDa).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for full-length GSDMD and GSDMD-NT using densitometry software (e.g., ImageJ).

-

Normalize the GSDMD-NT band intensity to a loading control (e.g., β-actin or GAPDH).

-

Compare the levels of cleaved GSDMD in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

-

Caspase-1 Activity Assay

Objective: To measure the enzymatic activity of caspase-1 and its inhibition by this compound.

Methodology:

-

Sample Preparation:

-

Treat cells as described in the Western Blot protocol (Section 1.1).

-

Prepare cell lysates using a specific lysis buffer provided with a commercial caspase-1 activity assay kit or a buffer containing HEPES, CHAPS, and DTT.

-

-

Fluorometric Assay:

-

Use a commercial caspase-1 activity assay kit that includes a specific fluorogenic substrate for caspase-1, such as Ac-YVAD-AMC (7-amino-4-methylcoumarin).

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add the Ac-YVAD-AMC substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the caspase-1 activity.

-

Compare the fluorescence readings of this compound-treated samples to the vehicle-treated control to calculate the percentage of inhibition.

-

Lactate Dehydrogenase (LDH) Assay for Pyroptosis

Objective: To quantify cell death (pyroptosis) by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity.

Methodology:

-

Cell Culture and Treatment:

-

Plate and treat cells as described in the Western Blot protocol (Section 1.1).

-

-

Sample Collection:

-

After the treatment period, carefully collect the cell culture supernatant without disturbing the adherent cells.

-

For a positive control (maximum LDH release), lyse untreated cells with a lysis buffer provided in the LDH assay kit.

-

-

LDH Measurement:

-

Use a commercially available LDH cytotoxicity assay kit.

-

In a 96-well plate, add the collected supernatants and the lysate from the positive control.

-

Add the reaction mixture from the kit, which typically contains a substrate and a catalyst.

-

Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

"Spontaneous LDH Release" is the absorbance from the supernatant of untreated, viable cells.

-

Compare the percentage of cytotoxicity in this compound-treated samples to the vehicle-treated control to determine the protective effect of the inhibitor.

-

Conclusion

This compound serves as a critical tool for investigating the role of caspase-1 and pyroptosis in health and disease. Its high specificity and potent inhibitory activity against caspase-1 make it an invaluable reagent for elucidating the molecular mechanisms of inflammation and for exploring potential therapeutic interventions targeting GSDMD-mediated cell death. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively study the impact of this compound on Gasdermin D cleavage and its downstream consequences.

References

An In-depth Technical Guide to the Use of Ac-YVAD-AOM in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and technical considerations for utilizing Ac-YVAD-AOM and its related compounds (Ac-YVAD-CMK, Ac-YVAD-CHO) in cellular assays. These potent and selective inhibitors of caspase-1 are indispensable tools for investigating inflammatory signaling pathways, particularly those involving the inflammasome and pyroptosis.

Introduction to this compound: Mechanism and Specificity

This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) and its analogues are synthetic tetrapeptides designed to mimic the YVAD sequence in pro-IL-1β, the preferred cleavage site for caspase-1.[1] These compounds function as highly selective, cell-permeable, and irreversible inhibitors of caspase-1 (also known as Interleukin-1 Converting Enzyme, ICE).[1][2]

The core mechanism involves the peptide sequence directing the inhibitor to the active site of caspase-1. The chloromethylketone (CMK), aldehyde (CHO), or acyloxymethyl ketone (AOM) reactive group then forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.[1][3] This specificity makes Ac-YVAD compounds essential for dissecting the role of caspase-1 in cellular processes.

Role in Key Signaling Pathways

Ac-YVAD compounds are primarily used to study two interconnected signaling pathways: inflammasome activation and pyroptosis.

The Inflammasome Pathway

Inflammasomes are cytosolic multi-protein complexes that assemble in response to pathogenic and sterile danger signals.[4] Their activation is a central event in innate immunity. A common model, particularly for the well-studied NLRP3 inflammasome, involves two steps:

-

Priming (Signal 1): This step is typically initiated by microbial components like Lipopolysaccharide (LPS), which activate Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs). This leads to the transcriptional upregulation of key pathway components, including NLRP3 and pro-IL-1β.[1]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, nigericin, or crystalline materials, triggers the assembly of the inflammasome complex. This complex consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[4] This assembly facilitates the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[1]

Active caspase-1 then proteolytically cleaves its substrates, initiating downstream inflammatory responses. This compound directly inhibits this crucial enzymatic step.

The Pyroptosis Pathway

Pyroptosis is a highly inflammatory form of programmed cell death executed by caspases.[5] In the canonical pathway, active caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores.[1] These pores disrupt the cell's osmotic balance, leading to swelling and lytic cell death (pyroptosis), and also serve as conduits for the release of mature cytokines like IL-1β and IL-18.[1] By blocking caspase-1, this compound prevents GSDMD cleavage and all subsequent events in the pyroptotic cascade.[5][6]

Quantitative Data: Potency and Efficacy

The effectiveness of Ac-YVAD compounds is well-documented across various experimental systems. Their potency is often described by the inhibition constant (Ki), while their efficacy in cellular and in vivo models is determined by the concentration required to achieve a biological effect.

Table 1: Specificity and Potency of Ac-YVAD-CHO

| Caspase Target | Inhibition Constant (Ki) | Selectivity vs. Caspase-1 |

|---|---|---|

| Caspase-1 | 0.76 nM | - |

| Caspase-4 | 163 nM | ~214-fold |

| Caspase-5 | 970 nM | ~1276-fold |

| Caspase-8 | 430 nM | ~565-fold |

| Caspase-9 | 600 nM | ~789-fold |

| Caspase-10 | 690 nM | ~907-fold |

| Caspase-2 | >10,000 nM | >13,157-fold |

| Caspase-3 | >10,000 nM | >13,157-fold |

| Caspase-6 | >10,000 nM | >13,157-fold |

| Caspase-7 | >10,000 nM | >13,157-fold |

Data sourced from Cayman Chemical for Ac-YVAD-CHO.[7]

Table 2: Effective Concentrations of Ac-YVAD Compounds in Cellular and In Vivo Models

| Compound | Model System | Application | Effective Concentration / Dose | Reference |

|---|---|---|---|---|

| Ac-YVAD-CMK | THP-1 Macrophages | Inflammasome Inhibition | 40 - 100 µM | [8] |

| Ac-YVAD-CMK | Activated Microglia | Reduction of IL-1β/IL-18 | 40 - 80 µM | [9] |

| Ac-YVAD-CHO | THP-1 Cell Homogenates | Inhibition of Caspase-1/IL-1β activation | 5 µM | [7] |

| Ac-YVAD-CMK | Mouse Model (LPS-induced ALI) | Prevention of Pyroptosis | 6.5 mg/kg (IP) | [10] |

| Ac-YVAD-CHO | Rat Model (Endotoxemia) | Reduction of IL-1β/IL-18 (Inhaled) | 5 mg (total dose) | [11] |

| Ac-YVAD-CMK | Rat Model (Cerebral Ischemia) | Neuroprotection | 300 ng/rat (ICV) |[12] |

Experimental Protocols

A successful experiment using this compound requires careful planning, including reagent preparation, appropriate controls, and a well-defined workflow.

Reagent Preparation and Handling

-

Solubility: Ac-YVAD compounds are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50-90 mg/mL).[2][9] Sonication may be required to fully dissolve the powder.[2]

-

Storage: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2][9] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year).[2][9]

-

Working Solution: The final working concentration is prepared by diluting the DMSO stock in cell culture medium immediately before use. It is critical to ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%) as the solvent can have off-target effects.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment designed to test the inhibitory effect of this compound on inflammasome activation.

Detailed Protocol: Inhibition of NLRP3 Inflammasome in THP-1 Macrophages

This protocol provides a step-by-step method for assessing the ability of Ac-YVAD-CMK to inhibit LPS and ATP-induced pyroptosis and IL-1β secretion in human THP-1 cells.

Materials:

-

THP-1 monocytic cell line

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine 5'-triphosphate (ATP)

-

Ac-YVAD-CMK (and/or AOM/CHO variants)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis (ELISA kit, LDH assay kit, etc.)

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

-

Seed 0.5 x 10^6 cells/mL in a multi-well plate.

-

Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.

-

After differentiation, wash the adherent cells with warm PBS and replace the media with fresh, serum-free or low-serum (1%) RPMI-1640. Allow cells to rest for 24 hours.

-

-

Priming (Signal 1):

-

Prime the cells by adding LPS to a final concentration of 100-500 ng/mL.

-

Incubate for 3-4 hours at 37°C, 5% CO2.

-

-

Inhibitor Pre-treatment:

-

Prepare working solutions of Ac-YVAD-CMK in culture medium from a DMSO stock. A typical concentration range to test is 10 µM, 25 µM, 50 µM, and 100 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

-

After the LPS priming step, gently remove the medium and replace it with medium containing the desired concentration of Ac-YVAD-CMK or the vehicle control.

-

Pre-incubate for at least 1 hour at 37°C.

-

-

Stimulation (Signal 2):

-

Add ATP to a final concentration of 2.5-5 mM to the wells to activate the NLRP3 inflammasome.

-

Include a "LPS only" control group that does not receive ATP.

-

Incubate for 30-60 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Carefully collect the cell culture supernatant for analysis of secreted proteins and cytotoxicity. Centrifuge to pellet any detached cells and debris.

-

IL-1β/IL-18 Measurement: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Pyroptosis/Cytotoxicity Measurement: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercial LDH cytotoxicity assay kit. This serves as a quantitative measure of cell lysis.

-

Western Blot Analysis (Optional): Lyse the remaining adherent cells to probe for cleaved (active) caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD to directly visualize the effect of the inhibitor on protein processing.

-

References

- 1. invivogen.com [invivogen.com]

- 2. This compound | Caspase | TargetMol [targetmol.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Inflammasomes and Other Caspase-Activation Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-YVAD-AOM in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AOM is a potent, selective, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response. As a cell-permeable tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate-AOM), it is an invaluable tool for in vitro studies of inflammatory pathways. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Furthermore, activated caspase-1 can induce a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD). By irreversibly binding to the active site of caspase-1, this compound effectively blocks these downstream inflammatory events, making it a critical reagent for dissecting the role of the inflammasome in various biological processes and for screening potential anti-inflammatory therapeutics.

Mechanism of Action

This compound is designed as a substrate analog for caspase-1. The YVAD sequence mimics the natural cleavage site in pro-IL-1β. The aza-aspartate moiety with a reactive acyloxymethyl ketone (AOM) group allows for the covalent and irreversible modification of the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme. This high specificity allows researchers to probe the direct consequences of caspase-1 inhibition in cell culture models.

Data Presentation

Table 1: General Properties of this compound

| Property | Value |

| Full Name | Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide |

| Molecular Formula | C₃₃H₄₂N₄O₁₀ |

| Molecular Weight | 654.71 g/mol |

| Form | Lyophilized powder |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |

| Storage | Store at -20°C for long-term stability. |

Table 2: Effective Concentrations of this compound/cmk in In Vitro Studies

| Cell Type | Concentration Range | Incubation Time | Observed Effect |

| Microglia | 40 µM - 80 µM | 24 hours | Significant decrease in IL-1β and IL-18 mRNA and protein levels. |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | 1 hour pre-treatment | Inhibition of caspase-1 activation. |

| Porcine Alveolar Macrophages (PAMs) | 40 µM | Not specified | Reduction in ApxI-induced cell death. |

| General Cell Culture | 0.1 - 30 µg/mL | Varies | General range for inflammasome inhibition. |

Table 3: Potency of Ac-YVAD-cmk

| Parameter | Value | Target | Notes |

| Ki | 0.8 nM | Caspase-1 | The inhibition constant (Ki) reflects the potency of the inhibitor. A lower Ki indicates a higher binding affinity. |

Note: IC50 values for irreversible inhibitors like this compound are time-dependent and less commonly reported than Ki values. The effective concentration should be determined empirically for each cell type and experimental condition.

Table 4: Time-Course of Ac-YVAD-cmk Effects

| Time Point | Organism/System | Effect |

| 24 hours | Rat model of cerebral ischemia | Almost complete inhibition of caspase-1-like activity and significant reduction in IL-1β and TNF-α levels. |

| 6 days | Rat model of cerebral ischemia | Caspase-1-like activity returned to baseline levels, and the inhibitory effect on cytokine production was no longer observed. |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Caption: Caspase-1 Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on inflammasome activation in vitro.

Caption: General experimental workflow for this compound in cell culture.

Experimental Protocols

Protocol 1: Inhibition of Caspase-1 Activity

This protocol describes the general steps to inhibit caspase-1 in cultured cells and subsequently measure the downstream effects on cytokine release.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous DMSO

-

Cell culture medium appropriate for your cell line

-

Inflammasome priming agent (e.g., Lipopolysaccharide - LPS)

-

Inflammasome activating agent (e.g., ATP or Nigericin)

-

Phosphate Buffered Saline (PBS)

-

Sterile, nuclease-free microcentrifuge tubes

-

Multi-well cell culture plates

Procedure:

-

Reconstitution of this compound:

-

Prepare a stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 0.655 mg of this compound in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

-

Application Notes and Protocols for Ac-YVAD-AOM in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AOM is a potent, selective, and irreversible inhibitor of caspase-1. Caspase-1, a key enzyme in the inflammatory process, is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also plays a crucial role in pyroptosis, a pro-inflammatory form of programmed cell death, by cleaving gasdermin D. By inhibiting caspase-1, this compound serves as a valuable tool for studying the inflammasome signaling pathway and its role in various inflammatory diseases. These application notes provide a comprehensive guide for determining the optimal working concentration of this compound in macrophage cell cultures.

Mechanism of Action

The inflammasome is a multi-protein complex that, upon activation by various stimuli, recruits and activates pro-caspase-1. Activated caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound, a tetrapeptide aldehyde, mimics the caspase-1 cleavage site in its substrates and binds irreversibly to the active site of the enzyme, thereby blocking its catalytic activity.

Determining the Optimal Working Concentration

The optimal working concentration of this compound can vary depending on the macrophage cell type (e.g., primary cells, RAW 264.7, THP-1), cell density, and the specific experimental conditions. Based on published data for similar caspase-1 inhibitors like Ac-YVAD-CMK and Ac-YVAD-CHO, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Summary of Related Caspase-1 Inhibitor Concentrations in Macrophages

| Inhibitor | Cell Type | Concentration(s) Used | Reference(s) |

| Ac-YVAD-CMK | RAW 264.7 | 30 µM | [1] |

| Ac-YVAD-CMK | THP-1 | 40 µM, 100 µM | |

| Ac-YVAD-CHO | THP-1 (cell-free lysate) | 5 µM | |

| Ac-YVAD-CMK | Primary Microglia | 20 µM, 40 µM, 80 µM |

Experimental Protocols

The following protocols provide a framework for treating macrophages with this compound and assessing its effects on cell viability and caspase-1 activity.

Protocol 1: General Treatment of Macrophages with this compound

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Inflammasome activators (e.g., LPS, ATP)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed macrophages in a multi-well plate at a density appropriate for your assay (e.g., 1 x 10^5 cells/well in a 96-well plate). Allow cells to adhere and reach the desired confluency.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from your stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined time (typically 30 minutes to 2 hours) at 37°C in a CO2 incubator.

-

Inflammasome Stimulation: Following pre-treatment, add the inflammasome activators (e.g., LPS for 3-4 hours, followed by ATP for 30-60 minutes) directly to the wells.

-

Assay: Proceed with your downstream analysis, such as cell viability assays, caspase-1 activity assays, or cytokine measurements.

Protocol 2: Cell Viability Assessment (MTT Assay)

Materials:

-

Treated macrophage plate from Protocol 1

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | [Insert Value] | 100% |

| 10 | [Insert Value] | [Calculate] |

| 25 | [Insert Value] | [Calculate] |

| 50 | [Insert Value] | [Calculate] |

| 100 | [Insert Value] | [Calculate] |

Protocol 3: Caspase-1 Activity Assay (Fluorometric)

Materials:

-

Treated macrophage plate from Protocol 1

-

Caspase-1 fluorometric assay kit (containing a specific substrate like YVAD-AFC)

-

Lysis buffer (provided with the kit)

Procedure:

-

Cell Lysis: After treatment, collect the cell culture supernatant (for secreted caspase-1) and lyse the cells according to the assay kit manufacturer's instructions.

-

Assay Reaction: In a black 96-well plate, combine the cell lysate or supernatant with the caspase-1 substrate and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) using a fluorescence plate reader.

-

Analysis: Determine the fold-increase in caspase-1 activity relative to the unstimulated control.

Data Presentation:

| This compound (µM) | Fluorescence Units | Fold Change vs. Stimulated Control |

| Unstimulated Control | [Insert Value] | - |

| Stimulated + Vehicle | [Insert Value] | 1.0 |

| Stimulated + 10 µM | [Insert Value] | [Calculate] |

| Stimulated + 25 µM | [Insert Value] | [Calculate] |

| Stimulated + 50 µM | [Insert Value] | [Calculate] |

| Stimulated + 100 µM | [Insert Value] | [Calculate] |

Conclusion

The optimal working concentration of this compound for inhibiting caspase-1 in macrophages should be empirically determined. A starting dose-response experiment in the range of 10-100 µM is recommended. The ideal concentration will effectively inhibit caspase-1 activity and the release of IL-1β without significantly impacting cell viability. The protocols provided herein offer a robust framework for this optimization process, enabling researchers to confidently utilize this compound in their studies of inflammasome-mediated inflammation.

References

Application Notes and Protocols for In Vivo Administration of Ac-YVAD-AOM and its Analogs in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AOM (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-acyloxymethyl ketone) is a selective and potent inhibitor of caspase-1.[1][2] Caspase-1 is a critical inflammatory cysteine protease that, upon activation within a multiprotein complex known as the inflammasome, proteolytically cleaves the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[3] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of membrane pores and a form of inflammatory cell death known as pyroptosis.[3] By inhibiting caspase-1, this compound and its analogs can effectively block these downstream inflammatory events, demonstrating anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects in various experimental models.[3]

This document provides detailed application notes and protocols for the in vivo administration of Ac-YVAD-based caspase-1 inhibitors in mouse models. While the query specified this compound, the majority of published in vivo studies have utilized the closely related analogs Ac-YVAD-cmk (chloromethyl ketone) and Ac-YVAD-CHO (aldehyde). The data and protocols presented herein are derived from these well-documented compounds and are expected to be highly applicable to this compound due to their shared tetrapeptide recognition sequence and mechanism of irreversible or reversible covalent inhibition.

Mechanism of Action: Caspase-1 Inhibition

The Ac-YVAD peptide sequence is designed to mimic the caspase-1 cleavage site in pro-IL-1β.[3] This allows the inhibitor to bind to the active site of the enzyme. The reactive AOM, -cmk, or -CHO group then covalently modifies a critical cysteine residue within the enzyme's active site, leading to its irreversible (for -AOM and -cmk) or reversible (for -CHO) inactivation. This targeted inhibition prevents the processing of downstream substrates, thereby mitigating the inflammatory response.

Figure 1. Signaling pathway of Caspase-1 activation and inhibition by Ac-YVAD derivatives.

Quantitative Data: In Vivo Administration in Rodent Models

The following tables summarize dosages and administration routes for Ac-YVAD-cmk and Ac-YVAD-CHO in various mouse and rat models as reported in the literature. These values serve as a strong starting point for designing experiments with this compound.

Table 1: Ac-YVAD-cmk Administration in Mouse Models

| Mouse Strain | Model | Route of Administration | Dosage | Vehicle | Key Findings |

|---|---|---|---|---|---|

| CD-1 | Intracerebral Hemorrhage (ICH) | Intracerebroventricular (i.c.v.) | 50 ng/mouse (low dose)200 ng/mouse (high dose) | DMSO in PBS (<0.2% final DMSO) | High dose significantly improved neurological function and reduced BBB degradation.[4] |

| Aged (18-month-old) C57BL/6 | Sevoflurane-induced Cognitive Dysfunction | Intraperitoneal (i.p.) | 12.5 µmol/kg | Not specified | Ameliorated learning impairment and reduced neuroinflammation.[5] |

| C57BL/6 | Sepsis (Cecal Ligation and Puncture - CLP) | Subcutaneous (s.c.) | 0.2 mg/mL in saline, administered at 5 mL/100g for fluid resuscitation | Saline | Reduced kidney injury, suppressed inflammatory cytokine accumulation.[6] |

Table 2: Ac-YVAD-CHO Administration in Mouse Models

| Mouse Strain | Model | Route of Administration | Dosage | Vehicle | Key Findings |

|---|---|---|---|---|---|

| C3H/HeN | LPS-induced Endotoxemia | Not specified (likely i.p. or i.v.) | 5 and 10 mg/kg | Not specified | Prevented LPS-induced death at 10 mg/kg.[7] |

| Not specified | Cerulein-induced Acute Pancreatitis | Not specified (likely i.p.) | 12.5 µmol/kg | Not specified | Reduced pancreatic pyroptosis and serum levels of IL-1β.[7] |

Table 3: Ac-YVAD Analog Administration in Rat Models (for reference)

| Rat Strain | Inhibitor | Model | Route of Administration | Dosage | Vehicle | Key Findings |

|---|---|---|---|---|---|---|

| Sprague-Dawley | Ac-YVAD-cmk | Intracerebral Hemorrhage (ICH) | Intracerebroventricular (i.c.v.) | 1 µg | Not specified | Decreased protein levels of caspase-1 and mature IL-1β/IL-18.[8] |

| Wistar | Ac-YVAD-cmk | LPS-induced Endotoxemia | Intravenous (i.v.) | 12.5 µmol/kg | PBS containing 2.8% DMSO | Significantly reduced mortality from 83% to 33%.[9] |

| Sprague-Dawley | Ac-YVAD-CHO | Quinolinic Acid-induced Neurotoxicity | Intrastriatal infusion | 2 - 8 µg | Not specified | Attenuated apoptosis in the striatum.[10] |

| Sprague-Dawley | Ac-YVAD-CHO | LPS-induced Endotoxemia | Inhalation | 0.5 and 5 mg (total inhaled dose) | Not specified | Reduced pulmonary and systemic release of IL-1β and IL-18.[11] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (or -cmk/-CHO) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

-

Allow the lyophilized inhibitor powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Based on the manufacturer's specifications, prepare a high-concentration stock solution in DMSO. For example, a stock of 50 mg/mL in DMSO is a common starting point.[1][3]

-

Add the calculated volume of DMSO to the vial of inhibitor.

-